molecular formula C16H24N4O4 B7635492 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide

4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide

Cat. No. B7635492
M. Wt: 336.39 g/mol
InChI Key: UZSIAJNMYVGZGA-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide, also known as FMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. FMPC is a piperazine-based compound that belongs to the class of furan-carbonyl compounds.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. Additionally, 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide may act by modulating the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific research application. In medicinal chemistry, 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide has been shown to have anti-cancer activity, as well as neuroprotective and cognitive-enhancing effects. In neuroscience, 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide has been shown to improve cognitive function and memory in animal models. In cancer research, 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide for lab experiments is its relative ease of synthesis and high yield. Additionally, 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide is its limited solubility in water, which can make it difficult to administer in certain research applications.

Future Directions

There are several future directions for the research and development of 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide. One potential direction is the further exploration of its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide and its effects on various biochemical and physiological processes. Finally, the development of more efficient methods for the synthesis and administration of 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide could further enhance its potential as a research tool and drug candidate.

Synthesis Methods

4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide can be synthesized using a method that involves the reaction of 1-benzylpiperazine with furan-2-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N-(2-chloroethyl)morpholine to yield the final product. The synthesis of 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide is relatively simple and can be achieved in a few steps with high yield.

Scientific Research Applications

4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide has been studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In cancer research, 4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide has been studied for its potential as a cancer cell growth inhibitor.

properties

IUPAC Name

4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c21-15(14-2-1-11-24-14)19-5-7-20(8-6-19)16(22)17-3-4-18-9-12-23-13-10-18/h1-2,11H,3-10,12-13H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSIAJNMYVGZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperazine-1-carboxamide

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